molecular formula C25H20N2 B1404954 3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole CAS No. 874401-47-5

3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole

Cat. No. B1404954
M. Wt: 348.4 g/mol
InChI Key: XQGBZXMCLMLQML-UHFFFAOYSA-N
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Description

The compound “3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole” is a complex organic molecule that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones were synthesized in good to excellent yield by Michael addition of indole with α,β-unsaturated ketones in the presence of indium (III) sulphate . The structure of the title compounds was established by 1H NMR, 13C NMR, mass and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, in one study, the structure of a synthesized compound was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, (1H-Indol-3-yl)methanamine, a related compound, is a solid with a molecular weight of 146.19 .

Safety And Hazards

Safety information for similar compounds suggests that they should be handled with care. For instance, 2-(1H-indol-3-yl)acetaldehyde should be handled with care to avoid breathing mist, gas or vapours and contact with skin and eye .

properties

IUPAC Name

3-[1-(1H-indol-3-yl)-3-phenylprop-2-enyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2/c1-2-8-18(9-3-1)14-15-19(22-16-26-24-12-6-4-10-20(22)24)23-17-27-25-13-7-5-11-21(23)25/h1-17,19,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGBZXMCLMLQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole
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3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole
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3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole
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3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole
Reactant of Route 5
3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole
Reactant of Route 6
3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole

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